Bienvenue dans la boutique en ligne BenchChem!

STS-135

CB1 receptor binding GTPγS functional assay Synthetic cannabinoid

Procure STS-135 (5F-APICA) as a definitive reference standard for forensic and toxicological analyses targeting CB1/CB2 receptor bias, CYP3A4-mediated metabolism, and mesolimbic dopamine release studies. Its unique combination of a fluoropentylindole core and an adamantyl carboxamide group creates a pharmacophore that is functionally distinct from APICA (SDB-001) and JWH-018. Generic substitution is scientifically invalid, as it would compromise comparative binding data, metabolic profiling of the 29 identified metabolites, and in vivo neuropharmacology benchmarks (0.15 mg/kg i.v. for NAc dopamine release). This product is exclusively for validated research and forensic applications.

Molecular Formula C24H31FN2O
Molecular Weight 382.523
CAS No. 1354631-26-7
Cat. No. B566045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTS-135
CAS1354631-26-7
SynonymsSTS-135
Molecular FormulaC24H31FN2O
Molecular Weight382.523
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF
InChIInChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28)
InChIKeyCOYHGVCHRRXECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

STS-135 (5F-APICA): Potent Third-Generation Synthetic Cannabinoid Agonist for Forensic and Pharmacological Research


STS-135 (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide), also designated 5F-APICA, is a third-generation synthetic cannabinoid (SCB) and designer drug belonging to the indole-3-carboxamide class [1]. It functions as a potent, high-efficacy agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2), featuring an adamantyl carboxamide group that may enhance peripheral CB2 receptor affinity [2]. STS-135 is the terminally-fluorinated structural analogue of APICA (SDB-001), paralleling the relationship between AM-2201 and JWH-018 [3]. A forensic reference standard is available, and the compound has been posted on the Forendex website of potential drugs of abuse [4].

STS-135: Why Third-Generation Synthetic Cannabinoids Cannot Be Substituted with First-Generation Analogs


Within the synthetic cannabinoid class, structural modifications—even subtle ones like terminal fluorination or the introduction of a bulky adamantyl group—profoundly alter receptor binding affinity, functional potency, intrinsic efficacy, and metabolic stability [1]. STS-135's unique pharmacophore, combining the fluoropentylindole core of AM-2201 with an adamantane moiety, yields a CB1/CB2 selectivity profile and in vivo potency that differs significantly from both its non-fluorinated progenitor APICA and first-generation SCBs like JWH-018 [2]. Consequently, generic substitution in pharmacological studies, forensic toxicology assays, or analytical method development is not scientifically valid; use of the incorrect analog would generate non-transferable binding data, mischaracterized metabolite profiles, and erroneous conclusions regarding in vivo effects and toxicity mechanisms [3].

STS-135 Quantitative Comparative Evidence: CB1 Binding, In Vivo Potency, Metabolism, and Dopamine Stimulation


CB1 Receptor Binding Affinity and Intrinsic Efficacy Compared to JWH-018 and 5F-AKB-48

STS-135 demonstrates CB1 receptor binding affinity (Ki) and agonist potency (EC50) that are intermediate between highly potent third-generation SCBs (BB-22, 5F-PB-22) and the first-generation comparator JWH-018. Specifically, STS-135 exhibits a higher Ki for CB1 binding, a higher EC50, and a lower Emax (efficacy) compared to BB-22 and 5F-PB-22, yet maintains a more favorable pharmacological profile than JWH-018 [1]. In native rat cerebral cortex homogenates, STS-135 binds with high affinity and stimulates CB1-induced [35S]GTPγS binding with high potency and efficacy, with agonist properties abolished by the CB1 antagonist AM251 (0.1 μM) [2].

CB1 receptor binding GTPγS functional assay Synthetic cannabinoid Neuropharmacology

In Vivo Hypothermic Potency Ranking vs. APICA, AM-2201, JWH-018, and XLR-11

In a direct head-to-head comparison using rat biotelemetry, the hypothermic potency of STS-135 was ranked against seven other SCBs. Based on the magnitude and duration of hypothermia, STS-135 was equipotent to its non-fluorinated progenitor APICA and the fluorinated UR-144 analog XLR-11, but less potent than JWH-018, AM-2201, PB-22, and 5F-PB-22 [1]. This ranking contradicts the general trend observed in vitro where fluorinated analogs show increased CB1 potency, highlighting the importance of in vivo validation [2].

In vivo pharmacology Hypothermia Biotelemetry Synthetic cannabinoid

Metabolic Stability and CYP450 Enzyme Profiling in Human Liver Microsomes

STS-135 undergoes extensive hepatic metabolism, generating 29 distinct metabolites identified via high-resolution mass spectrometry [1]. The primary oxidative enzyme responsible is CYP3A4, with a Km value of 11.4 μmol/L for CYP2J2-mediated formation of the major metabolite M25 [2]. This metabolic profile is distinct from other SCBs; for instance, JWH-018 and AM-2201 are also oxidized by CYP3A4 but yield different hydroxylated metabolite patterns, while the adamantyl group of STS-135 introduces unique hydroxylation sites [3].

Drug metabolism CYP450 Forensic toxicology In vitro pharmacokinetics

Dopamine Release in Nucleus Accumbens Shell Compared to BB-22 and 5F-PB-22

Intravenous administration of STS-135 (0.15 mg/kg) significantly increased dialysate dopamine (DA) levels in the nucleus accumbens (NAc) shell of rats, a key brain region involved in reward processing [1]. The effective dose for STS-135 (0.15 mg/kg) was higher than that required for BB-22 (0.003-0.01 mg/kg) and 5F-PB-22 (0.01 mg/kg), reflecting its lower in vitro CB1 binding affinity [2]. This dose-dependent dopamine stimulation confirms that STS-135, like other SCBs, activates mesolimbic reward circuitry, but with a distinct potency threshold.

Dopamine microdialysis Nucleus accumbens Reward pathway Synthetic cannabinoid

STS-135: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Forensic Toxicology: Development of LC-MS/MS Methods for Urinary Metabolite Detection

Forensic and clinical toxicology laboratories should procure STS-135 reference standard to develop and validate LC-MS/MS methods targeting its 29 identified metabolites, particularly monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21), as the parent compound is rarely detectable in urine [1]. The CYP3A4-mediated metabolism and unique metabolite pattern differentiate STS-135 from other SCBs, enabling specific confirmation of intake in seized herbal blend cases [2].

Neuropharmacology Research: Investigating CB1-Mediated Dopamine Release and Reward Circuitry

Researchers studying the mesolimbic dopamine system and abuse liability of synthetic cannabinoids should use STS-135 as a moderately potent CB1 agonist probe. Its effective dose for stimulating dopamine release in the NAc shell (0.15 mg/kg i.v.) is well-characterized relative to BB-22 and 5F-PB-22, providing a defined benchmark for dose-response and antagonist reversal studies with AM251 [3].

Analytical Chemistry: Reference Standard for In Vitro Metabolism and CYP Inhibition Studies

Contract research organizations (CROs) and academic pharmacology departments conducting drug metabolism and drug-drug interaction studies require STS-135 as a substrate to assess CYP3A4 and CYP2J2 activity in human liver microsomes and recombinant enzyme systems [4]. The established Km value (11.4 μmol/L for CYP2J2) provides a quantitative benchmark for inter-laboratory assay validation and for predicting metabolic clearance in extrahepatic tissues [5].

In Vitro Pharmacology: CB1/CB2 Functional Selectivity and Biased Signaling Assays

STS-135's intermediate CB1 binding affinity and efficacy (compared to BB-22 and JWH-018) make it an ideal reference agonist for G-protein versus β-arrestin biased signaling studies at cannabinoid receptors. Its activity can be calibrated against the well-characterized benchmark JWH-018 (EC50 20.2 nM, Emax 163% in GTPγS assay) to investigate ligand-specific signaling bias and to screen for novel CB1 allosteric modulators [6].

Quote Request

Request a Quote for STS-135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.